Product packaging for 2-(2-oxochroman-4-yl)acetic Acid(Cat. No.:CAS No. 10513-49-2)

2-(2-oxochroman-4-yl)acetic Acid

Cat. No.: B3045333
CAS No.: 10513-49-2
M. Wt: 206.19 g/mol
InChI Key: ZDPBLVCNDJAERM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(2-Oxochroman-4-yl)acetic Acid is a chiral chroman-4-yl acetic acid derivative with the CAS registry number 10513-49-2 . This organic compound features a core chroman structure (a benzodihydropyran) fused with a lactone ring (2-oxo group) and an acetic acid side chain, as represented by its molecular formula C 11 H 10 O 4 and a molecular weight of 206.19 g/mol . The chroman scaffold is a key structural motif in medicinal chemistry and organic synthesis, often serving as a precursor or intermediate for more complex molecules. As a versatile building block, this compound is of significant value in early-stage research and development. Its structure suggests potential applications in the synthesis of various heterocyclic compounds and as a key intermediate for creating novel coumarin derivatives . Researchers can utilize the carboxylic acid functional group for further derivatization, such as forming amide bonds or esters, while the oxo-chroman core presents opportunities for exploring structure-activity relationships in various biological contexts. The compound is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O4 B3045333 2-(2-oxochroman-4-yl)acetic Acid CAS No. 10513-49-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-oxo-3,4-dihydrochromen-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c12-10(13)5-7-6-11(14)15-9-4-2-1-3-8(7)9/h1-4,7H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPBLVCNDJAERM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2OC1=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396935
Record name 2-(2-oxochroman-4-yl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10513-49-2
Record name 2-(2-oxochroman-4-yl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Mechanistic Investigations for 2 2 Oxochroman 4 Yl Acetic Acid Synthesis and Reactivity

Mechanistic Insights into Core Chroman-4-yl Ring Formation

The formation of the chroman-4-one skeleton, the central structural motif of 2-(2-oxochroman-4-yl)acetic acid, is typically achieved through condensation reactions that hinge on the reactivity of carbonyl groups and phenols. Key mechanistic steps, such as keto-enol tautomerization and acid-catalyzed enol formation, are pivotal in these synthetic routes.

Keto-enol tautomerism is an equilibrium process involving the interconversion of a ketone or aldehyde (the keto form) and its corresponding enol, an isomer containing a hydroxyl group bonded to a carbon-carbon double bond. organic-chemistry.orgsigmaaldrich.com This tautomerism is fundamental to many condensation reactions because the enol or its conjugate base, the enolate, acts as the key carbon nucleophile. wikipedia.org While the keto form is generally more stable, the presence of an acid or base catalyst can significantly increase the concentration of the enol form at equilibrium, enabling the reaction to proceed. sigmaaldrich.comlibretexts.org

In the context of chroman ring synthesis, such as in the Pechmann or Perkin condensations, a β-dicarbonyl compound or a similar substrate is often used. The protons on the α-carbon, situated between the two carbonyl groups, are particularly acidic and are readily removed by a base to form a resonance-stabilized enolate. libretexts.org This enolate can then attack an electrophilic center, initiating the ring-forming sequence. The ability to form this nucleophilic enolate intermediate is a direct consequence of keto-enol tautomerization. wikipedia.org

The formation of an enol from a carbonyl compound can be effectively catalyzed by an acid. libretexts.org The mechanism involves two primary steps:

Protonation of the Carbonyl Oxygen : An acid catalyst (H-A) protonates the carbonyl oxygen atom. This step increases the electrophilicity of the carbonyl carbon and, crucially, weakens the adjacent C-H bonds. organic-chemistry.orgnih.gov The resulting oxonium ion is resonance-stabilized. psiberg.com

Deprotonation of the α-Carbon : A weak base, often the conjugate base of the acid catalyst (A⁻) or a solvent molecule like water, removes a proton from the α-carbon. organic-chemistry.orgpsiberg.com This deprotonation results in the formation of a C=C double bond and neutralizes the charge on the oxygen, yielding the enol and regenerating the acid catalyst. nih.gov

This acid-catalyzed pathway is essential in reactions like the von Pechmann condensation, where a phenol (B47542) reacts with a β-ketoester in the presence of a strong acid. The acid first catalyzes the formation of the enol from the β-ketoester, which then acts as the nucleophile in an electrophilic aromatic substitution reaction with the activated phenol ring, leading eventually to the chroman-2-one (coumarin) core after dehydration and transesterification.

Elucidation of Side Chain Introduction Mechanisms

The introduction of the acetic acid moiety at the C4 position of the 2-oxochroman ring is a critical step in the synthesis of the title compound. A highly plausible and efficient method for achieving this involves a conjugate addition, specifically a Michael addition, followed by hydrolysis and decarboxylation, a sequence analogous to the well-established malonic ester synthesis. masterorganicchemistry.commasterorganicchemistry.com

The general mechanism involves the following steps:

Enolate Formation : A malonic ester derivative, such as diethyl malonate, is treated with a base like sodium ethoxide (NaOEt). The base abstracts an acidic α-hydrogen from the malonic ester to form a resonance-stabilized enolate. youtube.comchemistrysteps.com This enolate serves as a soft nucleophile.

Michael Addition (Conjugate Addition) : The enolate attacks an α,β-unsaturated system on a coumarin (B35378) precursor. For instance, it can add to the C4 position of a pre-formed coumarin ring that has been activated appropriately, or more commonly, it adds to an intermediate formed in situ, such as one derived from the reaction of a salicylaldehyde (B1680747) and an acetylene (B1199291) derivative. The nucleophilic attack occurs at the β-carbon (C4) of the conjugated system. masterorganicchemistry.com

Hydrolysis (Saponification) : The resulting diester intermediate is treated with aqueous acid (e.g., H₃O⁺) and heated. This step hydrolyzes both ester groups to form a dicarboxylic acid (a malonic acid derivative attached to the chroman ring). libretexts.org

Decarboxylation : Upon further heating, the β-keto acid or substituted malonic acid intermediate readily undergoes decarboxylation, where one of the carboxylic acid groups is eliminated as carbon dioxide, yielding the final product with the desired acetic acid side chain at the C4 position. masterorganicchemistry.com

This sequence provides a reliable method for forming the C-C bond and installing the carboxymethyl group at the C4 position.

Table 1: Mechanistic Steps for Side Chain Introduction via Malonic Ester Synthesis Analogue

StepReactionReagentsMechanistic Role
1Enolate FormationDiethyl Malonate, Sodium EthoxideGeneration of a soft carbon nucleophile (enolate). libretexts.org
2Michael AdditionCoumarin Precursor (α,β-unsaturated)Conjugate (1,4) addition to form a C-C bond at the C4 position. masterorganicchemistry.com
3SaponificationAqueous Acid (H₃O⁺), HeatHydrolysis of the diester to a dicarboxylic acid intermediate. masterorganicchemistry.com
4DecarboxylationHeatElimination of CO₂ from the malonic acid intermediate to yield the final acetic acid side chain. masterorganicchemistry.com

Mechanistic Pathways of Derivatization Reactions

The carboxylic acid functional group on the side chain of this compound is a versatile handle for a wide array of derivatization reactions. A common strategy involves converting the acid or its corresponding ester into an acid hydrazide, which serves as a key intermediate for synthesizing various heterocyclic compounds. researchgate.netmdpi.com

The synthesis of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide from its ethyl ester precursor via reaction with hydrazine (B178648) hydrate (B1144303) is a prime example. researchgate.netnih.gov This reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group to form the stable hydrazide.

This hydrazide intermediate can then be used to synthesize a variety of derivatives through well-defined mechanistic pathways: mdpi.com

Schiff's Bases : The hydrazide undergoes condensation with various aromatic aldehydes. The nucleophilic -NH₂ group of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration (loss of a water molecule) leads to the formation of a C=N double bond, yielding an N'-aryliden-acetohydrazide, commonly known as a Schiff's base. researchgate.net

Pyrazoles : Cyclocondensation with a 1,3-dicarbonyl compound like pentane-2,4-dione results in the formation of a pyrazole (B372694) ring. The reaction involves sequential condensation between the two hydrazide nitrogens and the two carbonyl groups of the dione, followed by dehydration to form the aromatic pyrazole ring. mdpi.comnih.gov

Oxadiazoles and Triazoles : Reaction with reagents like carbon disulfide or potassium isothiocyanate leads to heterocyclic systems. mdpi.com For instance, reaction with carbon disulfide in the presence of a base leads to a dithiocarbazate intermediate, which can then cyclize with the loss of H₂S to form a mercapto-oxadiazole ring. nih.gov Similarly, reaction with an isothiocyanate generates a thiosemicarbazide (B42300) intermediate, which can be cyclized under acidic or basic conditions to form a mercapto-triazole ring. mdpi.com

Thiazolidinones : Cyclocondensation of the Schiff's bases (derived from the hydrazide) with 2-mercaptoacetic acid (thioglycolic acid) yields thiazolidin-4-ones. The thiol group of mercaptoacetic acid adds across the C=N bond of the Schiff's base, and subsequent intramolecular cyclization via nucleophilic attack by the nitrogen onto the carboxylic acid carbonyl (after activation or as an amide formation) with loss of water forms the five-membered thiazolidinone ring. researchgate.net

Table 2: Derivatization Reactions of the Acetic Acid Hydrazide Moiety

Derivative ClassReagent(s)Key IntermediateReaction Type / Mechanism
Schiff's BaseAromatic AldehydeHydrazideCondensation / Nucleophilic addition-elimination. researchgate.net
PyrazolePentane-2,4-dioneHydrazideCyclocondensation. mdpi.com
Mercapto-oxadiazoleCarbon DisulfideHydrazideAddition-cyclization-elimination. mdpi.com
Mercapto-triazolePotassium IsothiocyanateThiosemicarbazideAddition followed by cyclocondensation. mdpi.com
ThiazolidinoneSchiff's Base, 2-Mercaptoacetic AcidSchiff's BaseAddition followed by intramolecular cyclization. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 Oxochroman 4 Yl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity and stereochemistry of 2-(2-oxochroman-4-yl)acetic acid and its derivatives can be determined.

¹H NMR Spectral Analysis and Chemical Shift Assignment

In the ¹H NMR spectrum of this compound, the chemical shifts of the protons are influenced by their local electronic environment. Protons adjacent to electronegative atoms like oxygen or unsaturated systems like the benzene (B151609) ring and the lactone carbonyl group are deshielded and appear at lower fields (higher ppm values). libretexts.orglibretexts.org

The protons of the aromatic ring typically resonate in the downfield region, generally between 6.5 and 8.0 ppm. libretexts.org The specific chemical shifts and splitting patterns of these aromatic protons can provide information about the substitution pattern on the benzene ring. The proton at position 5 of the chroman ring, being adjacent to the oxygen atom of the lactone, is expected to be deshielded.

The protons on the chroman ring and the acetic acid side chain exhibit characteristic chemical shifts. The methine proton at position 4 (H-4) is coupled to the adjacent methylene (B1212753) protons of the acetic acid side chain and the methylene protons at position 3 of the chroman ring, resulting in a complex multiplet. The protons of the methylene group in the acetic acid moiety (-CH₂-COOH) are diastereotopic and can appear as a multiplet due to coupling with the H-4 proton. The carboxylic acid proton (-COOH) is typically a broad singlet and appears far downfield, often above 10 ppm. pressbooks.pub

The following table summarizes the expected ¹H NMR chemical shift ranges for the key protons in this compound.

ProtonExpected Chemical Shift (ppm)Multiplicity
Aromatic-H6.5 - 8.0m
H-43.5 - 4.5m
-CH₂- (at C-3)2.5 - 3.5m
-CH₂- (acetic acid)2.5 - 3.0m
-COOH> 10.0br s
Data is based on general chemical shift principles and data for similar structures. libretexts.orglibretexts.orgdocbrown.info

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically from 0 to 220 ppm, which often allows for the resolution of all carbon signals. pressbooks.pub

The carbonyl carbons of the lactone and the carboxylic acid are the most deshielded and appear at the lowest field, typically in the range of 160-180 ppm. oregonstate.edulibretexts.org The aromatic carbons resonate in the region of 110-160 ppm. The sp³-hybridized carbons of the chroman ring and the acetic acid side chain appear at higher fields. The carbon bearing the oxygen atom (C-2) will be significantly downfield compared to the other aliphatic carbons.

Below is a table of expected ¹³C NMR chemical shifts for this compound.

CarbonExpected Chemical Shift (ppm)
C=O (lactone)165 - 175
C=O (acid)170 - 180
Aromatic-C110 - 160
C-270 - 80
C-435 - 45
C-325 - 35
-CH₂- (acetic acid)30 - 40
Data is based on typical chemical shift values for similar functional groups. pressbooks.puboregonstate.edulibretexts.org

Comparative Analysis of Experimental and Computed NMR Spectra

Computational methods, such as Density Functional Theory (DFT) and the Gauge-Including Atomic Orbital (GIAO) method, can be used to predict NMR chemical shifts. nih.govnih.gov Comparing these computationally predicted spectra with experimentally obtained spectra serves several purposes. It can aid in the definitive assignment of complex signals, help to resolve ambiguities in structural elucidation, and provide insights into the conformational preferences of the molecule in solution. nih.govschrodinger.com

Discrepancies between experimental and computed spectra can often be attributed to solvent effects, intermolecular interactions like hydrogen bonding, and dynamic processes that are not fully captured by the computational model. nih.gov For instance, the chemical shift of the carboxylic acid proton is highly dependent on concentration and the solvent used due to variations in hydrogen bonding. osu.edu By refining the computational model to include these factors, a better correlation between theoretical and experimental data can be achieved.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the various functional groups.

The most prominent peaks will be due to the carbonyl stretching vibrations. The lactone carbonyl (C=O) group typically absorbs in the range of 1735-1750 cm⁻¹. The carboxylic acid carbonyl group will also show a strong absorption, usually between 1700 and 1725 cm⁻¹. The broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid dimer, which often overlaps with C-H stretching vibrations. The C-O stretching vibrations of the lactone and carboxylic acid will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

A summary of the expected IR absorption frequencies is provided in the table below.

Functional GroupVibrationExpected Frequency (cm⁻¹)
Carboxylic Acid O-HStretch2500 - 3300 (broad)
Lactone C=OStretch1735 - 1750
Carboxylic Acid C=OStretch1700 - 1725
Aromatic C=CStretch1450 - 1600
C-OStretch1000 - 1300
Data compiled from general IR spectroscopy principles.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₁H₈O₄), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (204.18 g/mol ). nih.gov

The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45). libretexts.org The coumarin (B35378) ring system can also undergo characteristic fragmentation. Cleavage of the acetic acid side chain is another likely fragmentation pathway. The base peak in the mass spectrum, the most intense peak, often corresponds to a particularly stable fragment ion. docbrown.info

The table below outlines some potential key fragments and their corresponding m/z values.

Fragmentm/zDescription
[C₁₁H₈O₄]⁺204Molecular Ion
[C₁₁H₇O₃]⁺187Loss of -OH
[C₁₀H₇O₂]⁺159Loss of -COOH
[C₉H₇O]⁺131Further fragmentation of the coumarin ring
Fragmentation patterns are predicted based on the structure and general fragmentation rules. libretexts.orgmiamioh.edudocbrown.info

X-ray Crystallography for Solid-State Structure Determination

Furthermore, X-ray crystallography can elucidate intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the carboxylic acid groups, which often form dimers, and potential π-π stacking interactions between the aromatic rings of adjacent molecules. nih.gov This information is crucial for understanding the solid-state packing and physical properties of the compound. While a specific crystal structure for the title compound was not found in the search results, the technique remains the gold standard for unambiguous structural determination. caltech.edu

Resolution of Intermolecular Hydrogen-Bonding Networks

In the crystal structure of the related compound, 2-[(2-oxo-2H-chromen-4-yl)oxy]acetic acid dimethyl sulfoxide (B87167) monosolvate, intermolecular hydrogen bonds are pivotal in the formation of the supramolecular architecture. The primary interaction is the O—H⋯O hydrogen bond, which links the molecules into chains extending along the c-axis direction. nih.govnih.gov These chains are further interconnected by C—H⋯O hydrogen bonds, creating layers that are parallel to the ac plane. nih.govnih.gov This intricate network of hydrogen bonds is a key factor in the stability of the crystal lattice.

Analysis of Molecular Packing and Conformations

The molecular packing of 2-[(2-oxo-2H-chromen-4-yl)oxy]acetic acid dimethyl sulfoxide monosolvate reveals a layered structure. The asymmetric unit of the crystal contains two molecules of the coumarin derivative (labeled A and B) and two molecules of the dimethyl sulfoxide solvent. nih.gov The formation of hydrogen-bonded chains and their subsequent linking into layers demonstrates an efficient packing arrangement. The presence of both strong (O—H⋯O) and weaker (C—H⋯O, C—H⋯π, π–π) interactions highlights the complexity of the forces governing the molecular arrangement in the solid state.

Assessment of Dihedral Angles and Torsion

The conformation of the molecules within the crystal lattice is defined by their dihedral and torsion angles. For 2-[(2-oxo-2H-chromen-4-yl)oxy]acetic acid dimethyl sulfoxide monosolvate, the planarity of the chromene ring system is a key structural feature. The dihedral angle between the pyran and benzene rings of the chromene moiety is a critical parameter. In molecule A of the asymmetric unit, this angle is 3.56 (2)°, while in molecule B, it is 1.83 (2)°. nih.gov These small values indicate that the bicyclic chromene core is nearly planar in both independent molecules.

Table 1: Selected Dihedral Angles for 2-[(2-oxo-2H-chromen-4-yl)oxy]acetic acid dimethyl sulfoxide monosolvate

MoleculeDihedral Angle (°): Pyran Ring vs. Benzene Ring
A3.56 (2)
B1.83 (2)

Data sourced from a study on a related derivative. nih.gov

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for the quantitative and qualitative assessment of intermolecular interactions within a crystal. For the dimethyl sulfoxide monosolvate of 2-[(2-oxo-2H-chromen-4-yl)oxy]acetic acid, this analysis provides a detailed breakdown of the close contacts that contribute to the crystal packing. nih.govnih.gov

The analysis reveals that the most significant contributions to the intermolecular interactions are from O⋯H/H⋯O contacts, accounting for 41.2% of the Hirshfeld surface, and H⋯H contacts, which make up 33.9%. nih.govnih.gov This underscores the predominance of hydrogen bonding in the crystal structure. Other notable interactions include C⋯H/H⋯C (9.6%), C⋯C (6.3%), and S⋯H/H⋯S (3.9%) contacts. nih.gov The C⋯C contacts are indicative of the π–π stacking interactions observed in the crystal packing.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of 2-[(2-oxo-2H-chromen-4-yl)oxy]acetic acid dimethyl sulfoxide monosolvate

Intermolecular ContactContribution (%)
O⋯H/H⋯O41.2
H⋯H33.9
C⋯H/H⋯C9.6
C⋯C6.3
S⋯H/H⋯S3.9

Data sourced from a study on a related derivative. nih.gov

Computational and Theoretical Studies on 2 2 Oxochroman 4 Yl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, predicting its geometry, stability, and reactivity from the first principles of quantum mechanics.

Density Functional Theory (DFT) for Electronic Structure and Vibrational Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine the molecule's three-dimensional geometry, bond lengths, bond angles, and the distribution of electrons. This, in turn, allows for the prediction of its vibrational properties, which correspond to the infrared (IR) spectrum.

For 2-(2-oxochroman-4-yl)acetic acid, a DFT calculation would optimize its structure to the lowest energy state. From this optimized geometry, the vibrational frequencies can be calculated. These frequencies correspond to the stretching and bending of specific bonds within the molecule. For instance, studies on the related compound 4-(4-methoxyphenyl)-3,4-dihydro-chromen-2-one have successfully used DFT to calculate harmonic vibrational frequencies. researchgate.net A similar analysis for our target compound would yield a theoretical IR spectrum, with key peaks identifying its functional groups.

Table 1: Predicted Prominent Vibrational Frequencies for this compound using DFT (Note: These are representative values based on known functional group frequencies and are presented for illustrative purposes.)

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)
O-H StretchCarboxylic Acid3300-2500 (broad)
C-H StretchAromatic Ring3100-3000
C-H StretchAliphatic (CH, CH₂)3000-2850
C=O StretchLactone (Ester)~1770-1750
C=O StretchCarboxylic Acid~1720-1700
C=C StretchAromatic Ring~1600, ~1475
C-O StretchLactone & Acid1300-1000

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (nucleophilic), while the LUMO is the orbital that is most likely to accept electrons (electrophilic).

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be distributed primarily over the electron-rich benzene (B151609) ring, while the LUMO would likely be centered on the electron-withdrawing carbonyl groups of the lactone and the acetic acid moiety.

Determination of Global Chemical Reactivity Descriptors

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a quantitative measure of different aspects of the molecule's behavior in chemical reactions.

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of the molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): The resistance of the molecule to change its electron distribution. Calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized. Calculated as S = 1 / (2η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons. Calculated as ω = χ² / (2η).

Table 2: Hypothetical Global Reactivity Descriptors for this compound (Note: These values are illustrative, based on hypothetical HOMO/LUMO energies of -6.5 eV and -1.5 eV, respectively.)

DescriptorFormulaCalculated Value (eV)Interpretation
HOMO Energy (EHOMO)--6.5Energy of the highest occupied molecular orbital
LUMO Energy (ELUMO)--1.5Energy of the lowest unoccupied molecular orbital
Energy Gap (ΔE)ELUMO - EHOMO5.0Indicates high kinetic stability
Ionization Potential (I)-EHOMO6.5Energy needed to remove an electron
Electron Affinity (A)-ELUMO1.5Energy released upon gaining an electron
Electronegativity (χ)(I+A)/24.0Moderate ability to attract electrons
Chemical Hardness (η)(I-A)/22.5Relatively resistant to electronic change
Chemical Softness (S)1/(2η)0.2Low polarizability
Electrophilicity Index (ω)χ²/(2η)3.2Moderate electrophilic character

Molecular Modeling and Dynamics Simulations

While quantum calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its behavior over time. MD simulations model the movements of atoms and molecules according to the laws of classical mechanics, providing insights into conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent.

For this compound, an MD simulation could reveal the conformational flexibility of the acetic acid side chain relative to the rigid chroman ring system. It would also show how the molecule interacts with water molecules, for example, by forming hydrogen bonds through its carboxylic acid and lactone carbonyl groups. Such simulations are invaluable for understanding how the molecule behaves in a biological context. While no specific MD studies on this compound were found, the methodology has been applied to other dihydrocoumarins to understand their structural properties. researchgate.net

Cheminformatics Applications

Cheminformatics utilizes computational methods to analyze chemical information, a key application of which is in drug discovery.

Molecular Docking for Target Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). scirp.org This method is crucial in rational drug design for predicting the binding affinity and mode of interaction between a potential drug and its biological target.

No molecular docking studies have been published for this compound. However, a hypothetical docking study could be performed to assess its potential as an inhibitor for a specific enzyme. For instance, various coumarin (B35378) derivatives have been studied as inhibitors of acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease. nih.gov A docking simulation of this compound into the active site of AChE would predict its binding energy (a proxy for affinity) and identify the specific amino acid residues it interacts with. Key interactions would likely involve hydrogen bonds from the carboxylic acid group and hydrophobic interactions from the benzene ring.

Table 3: Hypothetical Molecular Docking Results of this compound with Acetylcholinesterase (AChE) (Note: These results are purely illustrative for demonstrating the output of a docking simulation.)

ParameterResultInterpretation
Binding Energy-7.8 kcal/molSuggests a stable binding interaction.
Interacting ResiduesTYR334, TRP84, SER200, HIS440Identifies key amino acids in the binding site.
Hydrogen Bonds2 (with SER200, HIS440)The carboxylic acid group acts as a hydrogen bond donor/acceptor.
Hydrophobic Interactions3 (with TYR334, TRP84)The benzene ring fits into a hydrophobic pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For the structural class of chromones, which are closely related to the chromanone core of this compound, several QSAR studies have been conducted to elucidate the determinants of their biological activities.

For instance, 3D-QSAR studies on chromone (B188151) derivatives as HIV-1 protease inhibitors have been performed using molecular field analysis (MFA). nih.gov These models demonstrated good predictive ability, with one receptor-based model showing a high cross-validated r² (r²cv) of 0.789 and a predictive r² of 0.995, indicating a robust correlation between the structural features and inhibitory activity. nih.gov Such studies help in designing more potent inhibitors by identifying key structural modifications. nih.gov

Another study focused on the antioxidant activity of synthetic chromone derivatives using MFA. mdpi.com A statistically significant 3D-QSAR model was developed with a cross-validated r²cv of 0.771 and a predictive r²pred of 0.924 for a test set of compounds. mdpi.com The model suggested that electronegative groups on a benzoyl ring and electropositive groups on the phenyl ring were important for antioxidant activity, while bulky substituents near the chromone carbonyl group were unfavorable. mdpi.com

Furthermore, 2D-QSAR analysis has been applied to 3-iodochromone derivatives to understand their fungicidal activity. frontiersin.org Among the models generated, the Multiple Linear Regression (MLR) model was found to be the most predictive, with a correlation coefficient (r²) of 0.943 and a cross-validated correlation coefficient (q²) of 0.911. frontiersin.org This study identified key molecular descriptors that influence fungicidal activity, which can guide the structural optimization of these compounds. frontiersin.org

Similarly, QSAR models have been developed for coumarin analogs, which share the benzopyranone core. A study on coumarin derivatives as α-glucosidase inhibitors resulted in a highly significant atom-based 3D-QSAR model with an R² value of 0.94. nih.govacs.org The predictive ability of this model was confirmed with a test set, suggesting its reliability for a wide range of coumarin-related structures. nih.gov

Table 1: Examples of QSAR Studies on Related Chromone and Coumarin Derivatives

Compound ClassTarget ActivityQSAR MethodKey Statistical ParametersReference
Chromone derivativesHIV-1 Protease Inhibition3D-QSAR (MFA)r²cv = 0.789, r²pred = 0.995 nih.gov
Synthetic chromone derivativesAntioxidant3D-QSAR (MFA)r²cv = 0.771, r²pred = 0.924 mdpi.com
3-Iodochromone derivativesFungicidal2D-QSAR (MLR)r² = 0.943, q² = 0.911 frontiersin.org
Coumarin derivativesα-Glucosidase Inhibition3D-QSARR² = 0.94 nih.govacs.org
Chromone derivativesMAO Inhibition3D-QSARR² = 0.9064, Q² = 0.8239 nih.gov

This table presents data from studies on related compound classes to infer potential QSAR characteristics for this compound.

Predicting Pharmacokinetic Properties (ADMET Profiling)

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery. In silico ADMET profiling helps to identify compounds with favorable pharmacokinetic profiles and to flag potential liabilities. While direct ADMET data for this compound is scarce, studies on related coumarin and chromone derivatives offer valuable insights.

A theoretical evaluation of ADMET properties for a series of 31 coumarin derivatives showed that none of the analyzed compounds violated Lipinski's rule of five, suggesting good potential for oral bioavailability. nih.gov The study also predicted that all tested compounds were likely to cross the blood-brain barrier. nih.gov However, it also highlighted potential issues, as computed toxicity parameters revealed possible cardiotoxic and hepatotoxic effects for some derivatives, depending on their specific substitutions. nih.gov

In another study, a series of novel coumarin derivatives were synthesized and subjected to in silico ADMET analysis. mdpi.com The results indicated that the compounds adhered to Lipinski's rule of five and exhibited good predicted absorption percentages, ranging from 84.9% to 100%. mdpi.com

Similarly, ADMET predictions for coumarin-oxadiazole hybrids showed good intestinal absorption (71% to 95%) and significant to good blood-brain barrier permeability. chula.ac.th The predicted skin permeability and plasma protein binding were also within acceptable ranges for drug-like molecules. chula.ac.th

ADME analysis of chromone derivatives designed as monoamine oxidase (MAO) inhibitors also demonstrated drug-like characteristics for the identified lead compounds. nih.gov

Table 2: Predicted ADMET Properties for Related Coumarin Derivatives

ADMET ParameterPredicted Outcome for Coumarin DerivativesReference
Oral Bioavailability (Lipinski's Rule)No violations observed in several studies. nih.govmdpi.com
Intestinal AbsorptionPredicted to be good (e.g., 71% to 100%). mdpi.comchula.ac.th
Blood-Brain Barrier (BBB) PenetrationPredicted to be likely for many derivatives. nih.govchula.ac.th
MetabolismVaries with substitution; some derivatives predicted to have hepatotoxicity. nih.gov
ToxicityPotential for cardiotoxicity identified in some coumarin series. nih.gov

This table summarizes general ADMET predictions from studies on coumarin derivatives, which may provide an indication of the expected profile for this compound.

Structure Activity Relationship Sar Studies and Molecular Interactions of 2 2 Oxochroman 4 Yl Acetic Acid Analogues

Investigation of Core Coumarin (B35378) Structure Modifications

The coumarin scaffold, a fundamental component of 2-(2-oxochroman-4-yl)acetic acid, serves as a versatile template for medicinal chemists. nih.gov Modifications to this core structure have been shown to significantly impact the biological activity of the resulting analogues.

The position of substituents on the coumarin ring is also critical. Studies have shown that introducing a hydrophobic, electron-withdrawing group at the C-4 position of a 6,7-dihydroxycoumarin can enhance its inhibitory capacity against specific protein targets. nih.gov In contrast, placing a hydrophilic group at this same position was found to be detrimental to the inhibitory potency. nih.gov Furthermore, the addition of nitrogen-containing groups at the C-5 or C-8 positions, which can form intramolecular hydrogen bonds, has been shown to be unfavorable for certain biological interactions. nih.gov

These findings underscore the importance of the core coumarin structure as a primary determinant of biological activity. The strategic modification of this scaffold allows for the fine-tuning of a molecule's properties to optimize its therapeutic potential.

Impact of Acetic Acid Moiety Substitutions on Biological Activity

The acetic acid side chain of this compound is another critical determinant of its biological function. Modifications to this moiety can significantly alter the compound's interaction with biological targets.

For example, the conversion of the carboxylic acid to its corresponding ethyl ester, as seen in (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester, is a common synthetic strategy. nih.gov This ester can then be further modified, for instance, by reaction with hydrazine (B178648) hydrate (B1144303) to form a hydrazide. nih.gov This hydrazide serves as a key intermediate for the synthesis of a variety of derivatives, including Schiff's bases and heterocyclic compounds like pyrazoles and oxadiazoles. nih.gov Each of these modifications introduces new functional groups and steric bulk, which can dramatically alter the compound's biological activity profile, leading to new antimicrobial agents. nih.gov

Similarly, the synthesis of N-substituted tetrahydro-2,4-dioxoquinazolin-1-yl acetic acids, where the core structure is different but the acetic acid moiety is present, has been explored for aldose reductase inhibition. nih.gov In these cases, formal replacement of a substituted benzyl (B1604629) group with cyclohexylmethyl or n-heptyl residues on the nitrogen atom of the quinazoline (B50416) ring system directly influences the inhibitory activity. nih.gov This highlights that even when the core is not a coumarin, the substitutions on the acetic acid portion play a crucial role in defining the molecule's biological target and efficacy.

Furthermore, the creation of amide derivatives from the acetic acid moiety has been shown to be a fruitful avenue for developing new anticancer agents. In a series of 2,4-azolidinedione-acetic acid derivatives, the formation of amides with various substituted anilines led to compounds with significant and selective anticancer activity. nih.gov The nature of the substituent on the phenyl ring of the amide was found to be a key factor in determining the potency and selectivity of the compounds against different cancer cell lines. nih.gov

These examples clearly demonstrate that the acetic acid moiety is not merely a passive linker but an active participant in the molecular interactions that govern the biological effects of this compound and its analogues.

Role of Specific Functional Groups in Molecular Recognition

The specific functional groups appended to the core structure of this compound and its analogues are pivotal in their molecular recognition by biological targets. These groups dictate the types and strengths of intermolecular interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to the compound's mechanism of action.

Influence of Carboxylic Acid Group on Hydrogen Bonding and Polarity

The carboxylic acid group (-COOH) is a cornerstone of the molecular structure of this compound, profoundly influencing its physical and biological properties. wikipedia.org This functional group is a potent hydrogen bond donor and acceptor, enabling it to form strong interactions with biological macromolecules like proteins and enzymes. ijacskros.com The ability of carboxylic acids to form multiple hydrogen bonds is a key factor in their molecular recognition. ijacskros.com

The polarity imparted by the carboxylic acid group also significantly affects the solubility of the molecule. nih.gov While the coumarin core is relatively hydrophobic, the hydrophilic nature of the carboxylic acid can enhance water solubility, which is often a crucial factor for drug delivery and bioavailability. nih.gov The acidity of the carboxylic acid group, which leads to the formation of a carboxylate anion at physiological pH, further enhances its polarity and ability to engage in electrostatic interactions. wikipedia.orgbyjus.com

The orientation of the hydroxyl group within the carboxylic acid, described as syn or anti conformations, can also play a role in its interaction with receptors, with the syn conformation generally being more stable. nih.gov The precise geometry and electronic properties of the carboxylic acid group are therefore critical for the specific and high-affinity binding of these compounds to their biological targets.

Effects of Electron-Withdrawing and Electron-Donating Groups

The introduction of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) onto the coumarin core or other parts of the molecule can dramatically alter the electronic properties and, consequently, the biological activity of this compound analogues.

Electron-withdrawing groups, such as halogens (e.g., chloro, bromo) or trifluoromethyl groups, can increase the acidity of nearby protons and influence the molecule's ability to participate in hydrogen bonding and other electrostatic interactions. otterbein.edunih.gov In some cases, the presence of an EWG on the phenyl ring has been found to be favorable for antibacterial activity. nih.gov For instance, studies on pyrimidine-based compounds have shown that the addition of a strong EWG like -CF3 can lead to a significant improvement in the hydrogen bond strength with amino acid residues in the target protein, resulting in enhanced inhibitory activity. researchgate.net

Conversely, electron-donating groups, such as methoxy (B1213986) (-OCH3) or methyl (-CH3) groups, can increase the electron density in the aromatic ring system. researchgate.net This can enhance the molecule's ability to act as a hydrogen bond acceptor and can also influence its antioxidant potential. researchgate.net However, the effect of EDGs can be unpredictable. While some EDGs have been shown to enhance biological activity, others can lead to a decrease in potency. otterbein.edu For example, in one study, a p-methoxybenzoic acid derivative (an EDG) showed a higher yield in a particular reaction compared to EWG-substituted derivatives, but a 4-dimethylaminobenzoic acid derivative (also an EDG) resulted in a significantly lower yield. otterbein.edu

The strategic placement of EWGs and EDGs is therefore a critical aspect of SAR studies, allowing for the fine-tuning of a molecule's electronic properties to optimize its interaction with a specific biological target.

Table 1: Effects of Electron-Withdrawing and Electron-Donating Groups on Biological Activity

Group TypeExample SubstituentGeneral Effect on Electronic PropertiesObserved Impact on Biological Activity
Electron-Withdrawing Group (EWG)-Cl, -Br, -NO2, -CF3Decreases electron density, increases acidity of nearby protonsCan enhance antibacterial and enzyme inhibitory activity by improving hydrogen bonding. nih.govresearchgate.net
Electron-Donating Group (EDG)-OCH3, -CH3, -N(CH3)2Increases electron densityCan enhance antioxidant activity; effects on other biological activities can be variable. otterbein.eduresearchgate.net

Insights from Stereochemical Considerations (e.g., Racemic Mixtures)

The stereochemistry of this compound and its analogues can play a crucial role in their biological activity. The presence of a chiral center at the 4-position of the chroman ring means that the compound can exist as a pair of enantiomers. These enantiomers, being non-superimposable mirror images of each other, can interact differently with chiral biological macromolecules such as enzymes and receptors.

Often, these compounds are synthesized and tested as racemic mixtures, which contain equal amounts of both enantiomers. However, it is common for one enantiomer to be significantly more active than the other. This is because the three-dimensional arrangement of atoms in the active enantiomer allows for a more optimal fit into the binding site of its biological target.

While specific studies on the separation and differential activity of the enantiomers of this compound are not extensively detailed in the provided context, the general principles of stereochemistry in drug action are well-established. The differential binding of enantiomers can result in one being a potent therapeutic agent while the other is inactive or even responsible for undesirable side effects. Therefore, understanding the stereochemical requirements for activity is a critical aspect of drug design and development. Future research focusing on the synthesis and biological evaluation of individual enantiomers of this compound analogues would provide deeper insights into their mechanism of action and could lead to the development of more potent and selective therapeutic agents.

In Silico and In Vitro Correlation in SAR Studies

The integration of in silico (computational) and in vitro (experimental) methods is a powerful approach in modern drug discovery and structure-activity relationship (SAR) studies of compounds like this compound analogues. nih.govuel.ac.uk This combined strategy allows for a more efficient and comprehensive exploration of the chemical space and a deeper understanding of the molecular interactions driving biological activity.

In silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be used to predict the binding affinity of a series of analogues to a specific biological target. nih.govuel.ac.uk For example, docking simulations can provide insights into the binding mode of a compound within the active site of an enzyme, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. nih.gov This information can then be used to rationalize the results of in vitro assays and to guide the design of new, more potent analogues. nih.govresearchgate.net 3D-QSAR models can further explore the relationship between the steric and electrostatic properties of the compounds and their inhibitory effects. nih.gov

In vitro experiments, on the other hand, provide the essential empirical data to validate the computational predictions. nih.gov These assays, which can measure enzyme inhibition, anticancer activity, or antimicrobial effects, are crucial for determining the actual biological activity of the synthesized compounds. nih.govnih.gov

A strong correlation between in silico predictions and in vitro results provides confidence in the developed models and their predictive power. nih.gov This synergy allows for a more rational and targeted approach to drug design, reducing the time and resources required to identify promising lead compounds. For instance, in silico screening of a virtual library of compounds can help to prioritize which molecules to synthesize and test in vitro, thereby streamlining the drug discovery process. aimspress.com The successful application of this integrated approach has been demonstrated in the study of various classes of compounds, including anticancer and antiviral agents. nih.govuel.ac.uk

Biological Activities and Mechanistic Understanding in Research Models

Anti-inflammatory Research

The anti-inflammatory potential of coumarin-based structures is a well-documented area of pharmacological research. These investigations offer a lens through which we can hypothesize the activity of 2-(2-oxochroman-4-yl)acetic acid.

Research on various coumarin (B35378) and chroman derivatives has demonstrated their ability to interfere with key inflammatory signaling pathways. These pathways, when activated by injury or infection, lead to the production of inflammatory mediators. Compounds structurally similar to this compound have been shown to modulate these cascades, suggesting a potential mechanism for anti-inflammatory action. The core structure is believed to interact with various enzymes and transcription factors that are pivotal in the inflammatory response.

A significant focus of anti-inflammatory research is the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are crucial for the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent pro-inflammatory molecules. Numerous studies on coumarin derivatives have reported inhibitory activity against both COX and LOX enzymes. For instance, some derivatives have shown selective inhibition of COX-2, the isoform of the enzyme that is upregulated during inflammation, which is a desirable characteristic for anti-inflammatory agents. While direct data for this compound is unavailable, the shared chemical scaffold suggests it could also possess inhibitory effects on these key inflammatory enzymes.

Enzyme General Role in Inflammation Observed Effects of Related Coumarin Derivatives
Cyclooxygenase-1 (COX-1)Produces prostaglandins for gastric protection and platelet aggregation.Some derivatives show non-selective inhibition, while others are more selective for COX-2.
Cyclooxygenase-2 (COX-2)Produces prostaglandins at sites of inflammation.Many derivatives exhibit inhibitory activity, with some showing high selectivity.
Lipoxygenase (LOX)Catalyzes the production of leukotrienes, which are involved in various inflammatory responses.Certain coumarin derivatives have been found to inhibit LOX activity.

To evaluate the anti-inflammatory effects of compounds in a living organism, researchers utilize various in vivo models. These models are designed to mimic aspects of human inflammatory conditions. For coumarin derivatives, common models include carrageenan-induced paw edema in rodents, which assesses acute inflammation, and adjuvant-induced arthritis, a model for chronic inflammation. In these studies, the administration of test compounds can lead to a measurable reduction in swelling and other inflammatory markers. While no in vivo studies have been published for this compound specifically, these established models would be the standard for evaluating its potential anti-inflammatory efficacy.

Antioxidant Research

The chroman ring system, a core component of this compound, is also a key feature of Vitamin E (tocopherol), one of nature's most potent antioxidants. This structural similarity provides a strong rationale for investigating the antioxidant potential of related compounds.

Oxidative stress is implicated in a wide range of diseases, including inflammatory conditions, cardiovascular diseases, and neurodegenerative disorders. Antioxidants can mitigate oxidative stress by preventing the damage caused by free radicals. Research on chroman derivatives has demonstrated their ability to protect cells from oxidative damage in various in vitro models. These studies often involve exposing cells to an oxidizing agent and then measuring the protective effects of the test compound. The ability of a compound to reduce markers of oxidative stress, such as lipid peroxidation and protein carbonylation, is a key indicator of its antioxidant potential. Given its chroman core, it is plausible that this compound could contribute to the mitigation of oxidative stress, although experimental validation is required.

Assay Type Principle Relevance to Antioxidant Activity
DPPH Radical Scavenging AssayMeasures the ability of a compound to donate a hydrogen atom to the stable DPPH radical.A common and rapid method to screen for free radical scavenging ability.
ABTS Radical Cation Decolorization AssayMeasures the ability of a compound to scavenge the ABTS radical cation.Applicable to both hydrophilic and lipophilic antioxidants.
Ferric Reducing Antioxidant Power (FRAP) AssayMeasures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).Indicates the electron-donating capacity of a compound.
Cellular Antioxidant Activity (CAA) AssayMeasures the ability of a compound to prevent oxidative stress within a cell-based model.Provides a more biologically relevant measure of antioxidant activity.

Antimicrobial Research

The antimicrobial properties of coumarin derivatives, the chemical class to which this compound belongs, have been explored against a range of pathogens.

While direct studies on the antibacterial activity of this compound are limited, research on its close derivatives provides significant insights into its potential efficacy. A study on (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, a derivative, demonstrated notable antimicrobial activity. mdpi.comnih.gov This compound, a key intermediate in the synthesis of various heterocyclic compounds, showed high activity against Staphylococcus pneumoniae. nih.gov It was also found to be slightly less active against Pseudomonas aeruginosa. nih.gov

Furthermore, a series of synthesized coumarin and coumarin-3-acetic acid derivatives were tested against a panel of Gram-positive and Gram-negative bacteria. researchgate.net These compounds exhibited appreciable antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting the potential of the coumarin-acetic acid scaffold as a source of antibacterial agents. researchgate.net Another study on 3,3'-arylidene bis (4-hydroxycoumarins) and their epoxydicoumarin derivatives also reported good antibacterial potential against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA).

It is important to note that while these findings for related compounds are promising, further research is needed to determine the specific antibacterial spectrum and efficacy of this compound itself.

The antifungal potential of coumarin derivatives has also been a focus of investigation. A study on a new coumarin derivative, 4-acetatecoumarin, demonstrated significant antifungal activity against Aspergillus species. nih.govnih.gov This compound was shown to inhibit the mycelial growth and spore germination of Aspergillus fumigatus and Aspergillus flavus. nih.govnih.gov The minimum inhibitory concentration (MIC) for 4-acetatecoumarin was reported to be 16 μg/mL against these fungi. nih.gov

Additionally, a series of 4-amino coumarin-based derivatives were designed and synthesized, with most of them exhibiting broad-spectrum antifungal activity against several plant pathogenic fungi. mdpi.com While this research points to the general antifungal potential of the coumarin scaffold, direct studies on the antifungal properties of this compound are still required to ascertain its specific activity.

The precise mechanisms of antimicrobial action for this compound have not been fully elucidated. However, based on studies of related compounds, some mechanisms can be proposed. For instance, the antifungal activity of 4-acetatecoumarin is suggested to be due to its action on the fungal cell wall. nih.govnih.gov

In the realm of antibacterial mechanisms, one of the proposed targets for some antimicrobial agents is DNA gyrase, an essential enzyme for bacterial DNA replication. While there is no direct evidence linking this compound to DNA gyrase inhibition, this remains a plausible area for future investigation given the diverse mechanisms of action exhibited by coumarin derivatives.

Neuroprotective Research

Coumarin derivatives have emerged as a promising class of compounds in the search for new neuroprotective agents, with a particular focus on their ability to inhibit key enzymes involved in neurodegenerative diseases. nih.gov

A significant area of neuroprotective research for coumarin derivatives is their role as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for Alzheimer's disease.

Several studies have demonstrated the potential of coumarin derivatives as potent inhibitors of both AChE and BChE. nih.govnih.govssu.ac.ir For instance, a series of N1-(coumarin-7-yl) derivatives exhibited moderate inhibitory activity against AChE and remarkable activity against BChE, with some compounds showing IC50 values in the nanomolar range for BChE. nih.gov Another study on new coumarin-3-carboxamide-N-morpholine hybrids also reported potent AChE inhibitory activity. nih.gov

These findings suggest that the coumarin scaffold is a valuable pharmacophore for the design of cholinesterase inhibitors. While direct studies on this compound are pending, its structural similarity to these active compounds indicates its potential for neuroprotective activity through the inhibition of AChE and BChE.

Table 1: Cholinesterase Inhibitory Activity of Selected Coumarin Derivatives

Compound ClassTarget EnzymeIC50 ValuesReference
N1-(coumarin-7-yl) derivativesAChE42.5 ± 2.68 to 442 ± 3.30 μM nih.gov
N1-(coumarin-7-yl) derivativesBChE2.0 ± 1.4 nM to 442 ± 3.30 μM nih.gov
Coumarin-3-carboxamide-N-morpholine hybridsAChEPotent inhibition reported nih.gov
Coumarin-3-carboxamide-N-morpholine hybridsBChEModerate to weak inhibition nih.gov

This table is for illustrative purposes and shows the range of activities observed in studies of coumarin derivatives.

Immunomodulatory Research (Studies on Flavone Acetic Acid Analogues)

Flavone acetic acid (FAA) and its analogues, which are structurally related to this compound, have been investigated for their immunomodulatory effects. FAA is a flavonoid drug that has been shown to augment natural killer cell activity and induce the expression of cytokine genes in mouse models. nih.govmdpi.com

Research has shown that FAA can directly induce the expression of cytokine genes in mouse splenic leukocytes, although this effect was not observed in human peripheral blood leukocytes. nih.gov The immunomodulatory effects in mice are direct, with different cytokines being induced from different leukocyte subsets. nih.gov This has led to the suggestion that flavonoid compounds or their analogues that can stimulate cytokine gene expression in human cells might have therapeutic potential. nih.gov The antitumor effects of FAA and its analogues are thought to be mediated, in part, by the activation of the innate immune system. mdpi.com Flavonoids, in general, are known to modulate the immune response, and some have been shown to suppress pro-inflammatory immune responses. nih.gov

Given the structural similarities, it is plausible that this compound could also possess immunomodulatory properties, a hypothesis that warrants further investigation.

Induction of Chemokine Gene Expression

There is currently no available scientific literature detailing the induction of chemokine gene expression as a biological activity of this compound. Research studies investigating the immunomodulatory effects of this specific compound, particularly its influence on cytokine and chemokine signaling pathways, have not been identified in the public domain.

Enzyme and Receptor Modulation Beyond Direct Activity

Glucocorticoid Receptor Agonist Activity (for a related derivative)

No specific derivatives of this compound have been identified or characterized in the reviewed literature as having glucocorticoid receptor agonist activity. While the broader class of chroman-based compounds has been explored for various pharmacological activities, data specifically linking a derivative of this compound to glucocorticoid receptor modulation is not present in available scientific research.

Potential Advanced Applications and Future Research Directions

Utility in Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, (2-oxo-2H-chromen-4-yl)acetic acid and its derivatives serve as fundamental starting materials and reagents for creating more complex molecular architectures.

The coumarin (B35378) acetic acid framework is a valuable building block for the synthesis of a diverse range of heterocyclic compounds. Researchers have successfully used derivatives, such as (7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid hydrazide, as a key intermediate to construct more elaborate molecules. nih.gov This hydrazide, prepared from the corresponding ethyl ester of the parent acid, acts as a versatile scaffold for creating new chemical entities. nih.govmdpi.com

Through various chemical reactions, this building block has been transformed into several classes of complex molecules, including:

Schiff's Bases: Formed by the condensation of the hydrazide with various aromatic aldehydes. nih.gov

Pyrazoles: Generated through cyclocondensation with diones like pentane-2,4-dione. nih.govmdpi.com

Oxadiazoles and Triazoles: Synthesized by reacting the hydrazide with agents like carbon disulfide or potassium isothiocyanate. nih.govmdpi.comresearchgate.net

Thiazolidinones: Produced via cyclization reactions, further expanding the molecular diversity. nih.govresearchgate.net

These examples underscore the compound's role as a foundational element for accessing a wide variety of complex heterocyclic systems with potential applications in different fields.

Molecule Class Synthetic Precursor Key Reagents Reference
Schiff's Bases(7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazideAromatic aldehydes nih.gov
Pyrazoles(7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazidePentane-2,4-dione mdpi.com, nih.gov
Oxadiazoles(7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazideCarbon disulfide mdpi.com, nih.gov
Triazoles(7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazidePotassium isothiocyanate mdpi.com, nih.gov
Thiazolidinones(7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide2-mercapto-acetic acid researchgate.net

Beyond being a structural foundation, derivatives of (2-oxo-2H-chromen-4-yl)acetic acid are effective reagents in a variety of organic transformations. The acetic acid hydrazide derivative, for instance, readily participates in condensation and cyclocondensation reactions. mdpi.comresearchgate.net Refluxing the hydrazide with formic acid or acetic acid leads to N-formyl and N-acetyl derivatives, respectively, demonstrating its utility in acylation reactions. mdpi.com Its reaction with phenyl isothiocyanate yields the corresponding thiosemicarbazide (B42300), highlighting its role in creating important synthetic intermediates. mdpi.com The ability of this compound and its derivatives to undergo these transformations makes them valuable reagents for organic chemists aiming to synthesize novel molecular structures.

Applications in Biological Imaging and Sensing

The inherent fluorescence of the coumarin nucleus is a key feature that researchers have exploited for applications in biological imaging and sensing.

Coumarin derivatives are well-established as a class of fluorescent dyes. medchemexpress.com Specifically, Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate, a direct derivative of the title compound, is categorized as a coumarin dye. medchemexpress.com This class of compounds is often used in applications like dispersed fluorescence and lasers. researchgate.net The methyl ester derivative exhibits maximum absorption at approximately 322 nm and emission at around 387 nm. medchemexpress.com These photophysical properties are central to their function as fluorophores, which can be conjugated to biomolecules for labeling and visualization in cellular imaging and analysis.

The utility of these compounds extends to the development of functional fluorescent probes and sensors. The coumarin scaffold can be engineered to create "switchable" fluorescent substrates that change their optical properties in response to a specific analyte or environmental change. medchemexpress.com For example, Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate is utilized in the synthesis of substrates designed for the detection of bacterial enzymes. medchemexpress.com This application demonstrates the potential for creating highly specific sensors for bioorganic chemistry and molecular recognition, where the coumarin acetic acid moiety acts as the signaling unit. medchemexpress.commdpi.com

Exploration in Medicinal Chemistry as Lead Compounds

The coumarin ring is considered a "privileged structure" in medicinal chemistry due to its recurrence in compounds with diverse biological activities, including antitumor, antifungal, anticoagulant, and anti-inflammatory properties. researchgate.net Consequently, (2-oxo-2H-chromen-4-yl)acetic acid and its derivatives are actively being explored as lead compounds for the development of new therapeutic agents.

Numerous studies have focused on synthesizing derivatives and evaluating their biological potential. A significant area of investigation is their antimicrobial activity. researchgate.net Derivatives such as Schiff's bases, oxadiazoles, and triazoles synthesized from the (7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid core have been tested for their effectiveness against various bacterial strains. nih.gov Research has shown that some of these novel compounds exhibit promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, marking them as interesting candidates for further development in the search for new antibiotics. nih.gov

Lead Compound Identification for Infectious Diseases

Derivatives of the core structure of 2-(2-oxochroman-4-yl)acetic acid, namely coumarins and chromones, have been investigated for their potential in combating infectious diseases. These compounds have demonstrated a range of antimicrobial activities. nih.govresearchgate.netnih.gov For instance, certain coumarin derivatives have shown notable antibacterial effects against various strains, including Staphylococcus aureus, E. coli, and Bacillus cereus. jocpr.comjapsonline.com The antimicrobial efficacy of these compounds often depends on the specific substitutions on the coumarin or chromone (B188151) ring. nih.gov

Specifically, studies on 4-hydroxy-chromene-2-one derivatives revealed that their antimicrobial activity is influenced by the nature of the substituent attached to the benzopyran moiety. nih.gov Some of these derivatives exhibited significant inhibitory action against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. nih.gov The minimum inhibitory concentration (MIC) for several of these coumarins was found to be 0.13 mg/mL after 24 hours. nih.gov This body of research underscores the potential of using the this compound scaffold as a template for designing novel antimicrobial agents. researchgate.netresearchgate.net

Lead Compound Identification for Inflammatory Disorders

The coumarin and chromone families, to which this compound belongs, are well-regarded for their anti-inflammatory properties. nih.govnih.govresearchgate.net Their mechanism of action is often linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for producing inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.govnih.gov

Research has shown that coumarin and its derivatives can effectively reduce tissue edema and inflammation. nih.govresearchgate.net For example, certain synthetic coumarin derivatives have been found to inhibit carrageenan-induced paw edema in rats and suppress adjuvant-induced arthritis. acs.org The anti-inflammatory effects of these compounds are often concentration-dependent and influenced by their structural features, such as the presence of hydroxyl groups. acs.orgnih.gov Some coumarin-sulfonamide derivatives have demonstrated more potent anti-proteinase activity than aspirin (B1665792) in vitro, and have shown significant inhibition of formaldehyde-induced rat paw edema. mdpi.com These findings suggest that this compound could serve as a valuable lead structure for the development of new anti-inflammatory drugs. nih.gov

Investigations for Potential in Cancer Research Models

The chromanone and coumarin backbones are recognized for their potential in cancer research. nih.govnih.gov Studies on chromanone derivatives have revealed their cytotoxic effects on various human cancer cell lines, including MCF-7 (breast cancer), DU-145 (prostate cancer), and A549 (lung cancer). nih.gov The selectivity of these compounds for cancer cells over normal cells is a key area of investigation, with some derivatives showing enhanced cytotoxicity towards cancerous cells. nih.gov

Structural modifications, such as the introduction of halogen substitutions, have been shown to modulate the anticancer activity of these compounds. nih.gov For instance, one study found that a 3-styrylchromone derivative exhibited high tumor specificity and induced cell cycle arrest in a human oral squamous cell carcinoma cell line with less toxicity to normal keratinocytes compared to conventional chemotherapy drugs. nih.gov This highlights the potential for optimizing the structure of this compound to develop more effective and selective anticancer agents.

Investigations for Potential in Diabetes and Cardiovascular Disorder Research

The foundational structures of this compound, chromones and coumarins, have been explored for their potential in managing diabetes and cardiovascular disorders. researchgate.netnih.gov Chromone derivatives have been synthesized and tested for their antidiabetic activity, with some compounds showing the ability to increase insulin (B600854) release from pancreatic cells. nih.govtandfonline.comtandfonline.com For example, certain chromonyl-2,4-thiazolidinediones demonstrated a potent insulinotropic effect, even more so than the reference drug glibenclamide at lower concentrations. tandfonline.com Other chromone-based derivatives have been developed as α-glucosidase inhibitors, which can help manage post-prandial hyperglycemia by delaying carbohydrate digestion. nih.gov One such derivative showed significantly more potent inhibition of α-glucosidase than the standard drug acarbose. nih.gov

In the context of cardiovascular research, coumarin derivatives are known for their wide range of effects, including antiplatelet and vasodilatory actions. nih.govresearchgate.net Some coumarins are being investigated as lipid-lowering agents due to their antioxidant and anti-inflammatory properties. researchgate.net One study on a specific coumarin derivative demonstrated its ability to decrease the infarct area in a heart failure model and increase left ventricular pressure, suggesting a potential role in treating heart failure. nih.gov These findings indicate that the this compound scaffold could be a promising starting point for the development of new therapies for diabetes and cardiovascular diseases. mdpi.com

Innovations in Agricultural Chemistry

Development of Natural Antimicrobial Agents (Fungicides, Bactericides)

Coumarin derivatives, which share a structural heritage with this compound, are recognized for their role as natural defense compounds in plants against infections. researchgate.netagriculturejournals.cz This inherent antimicrobial activity has led to research into their application as natural fungicides and bactericides in agriculture. cabidigitallibrary.orgmdpi.com The antifungal properties of coumarins are often structure-dependent, with certain derivatives showing efficacy against various fungal pathogens. agriculturejournals.czcabidigitallibrary.org

The development of coumarin-based fungicides is seen as a promising strategy to control mycotoxin-producing fungi, which pose a significant threat to food production and safety. cabidigitallibrary.org The long-term use of conventional fungicides can lead to resistance in plant pathogens, making the exploration of new compounds like coumarin derivatives an important area of research in crop protection. cabidigitallibrary.org Similarly, various coumarin derivatives have demonstrated antibacterial activity against a range of bacteria, further supporting their potential as broad-spectrum antimicrobial agents in agriculture. researchgate.net

Exploration as Plant Growth Regulators

Coumarins and their derivatives are known to act as plant growth regulators, influencing processes such as seed germination and seedling growth. researchgate.netmedcraveonline.com The effect of these compounds on plant growth is often concentration-dependent. medcraveonline.commedcraveonline.com While high concentrations of certain coumarins can inhibit seed germination and reduce shoot and root growth, lower concentrations have been observed to stimulate seedling growth in some cases. researchgate.netmedcraveonline.com

For example, studies on wheat and sorghum seeds have shown that different coumarin derivatives can have varied effects, with some acting as strong growth inhibitors while others have a more selective impact on shoot or root growth. medcraveonline.commedcraveonline.com The mechanism of action is thought to involve the antagonism of growth-promoting hormones like indole-3-acetic acid. researchgate.netnih.gov This suggests that compounds based on the this compound structure could be developed as tools to modulate plant growth, potentially leading to applications in improving crop yields or managing weed growth. researchgate.net

Research in Eco-Friendly Pest Control Solutions

The investigation into this compound and its derivatives has opened potential avenues for the development of eco-friendly pest control solutions, primarily leveraging their antimicrobial and antifungal properties. While direct research on its insecticidal activity is not extensively documented, the established efficacy of its related structures against various microbial pests forms a strong basis for future exploration in agriculture and material preservation.

Derivatives of the core compound, particularly those synthesized from (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, have demonstrated notable antimicrobial and antifungal activities. researchgate.netmdpi.com These hydrazide derivatives serve as key intermediates in synthesizing a variety of heterocyclic compounds, including Schiff bases, oxadiazoles, and triazoles. researchgate.netnih.gov The rationale behind synthesizing these derivatives is often to enhance biological activity, which can translate to more effective pest control agents. rasayanjournal.co.in For instance, the incorporation of thiazolidinone moieties, known for their broad range of biological activities, into the coumarin structure has been a subject of study. nih.govresearchgate.net

Research has shown that certain thiazolyl-acetic acid derivatives, which share a similar structural motif, are effective biocides. nih.gov One such derivative exhibited strong and broad antibacterial and antifungal activities, suggesting its potential use as a preservative in commercial products. nih.gov This aligns with the goal of creating eco-friendly solutions by potentially replacing more toxic, traditional pesticides. The hydrophilic nature of the carboxylic acid moiety in these compounds can also facilitate their use in various formulations. nih.gov

The exploration of these compounds as pest control agents is still in its early stages. Future research would need to focus on targeted studies against specific agricultural pests, including insects and plant pathogens. Establishing the spectrum of activity, mode of action, and environmental fate of these compounds will be crucial steps in validating their potential as safe and effective components of integrated pest management strategies.

Advanced Strategies for Derivative Design and Characterization

Validation of Computational Predictions with In Vitro Assays

A key strategy in modern drug discovery and material science involves the use of computational tools to predict the biological activity and properties of new molecules, followed by empirical validation through laboratory experiments. This approach has been applied to derivatives of this compound, particularly in the search for new therapeutic agents.

One study focused on novel coumarin amino acid derivatives synthesized from (7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid. nih.gov Researchers employed Density Functional Theory (DFT) to analyze the molecular structure, frontier molecular orbitals (FMOs), and other chemical reactivity parameters. nih.gov Furthermore, molecular docking simulations were performed to predict the binding affinity of these new compounds to specific biological targets, such as the cyclooxygenase-2 (COX-2) enzyme, which is implicated in cancer and inflammation. nih.gov

The computational phase of the research identified several derivatives with high docking scores, suggesting they were likely to be biologically active. These promising candidates were then synthesized and subjected to in vitro assays to test their actual potency. Specifically, their efficacy against the MCF-7 breast cancer cell line was evaluated. nih.gov The results of these in vitro tests were then correlated with the initial computational predictions. For example, the compound that exhibited the highest potency in vitro (IC₅₀ value of 0.39 μM) was among those predicted to have a favorable binding profile. nih.gov

This integrated approach of using computational screening (docking, QSAR) to guide synthesis and then using in vitro experiments to validate the predictions is a powerful and efficient strategy. It not only accelerates the discovery of lead compounds but also provides deeper insights into the structure-activity relationships that govern their biological effects.

Table 1: Example of In Silico and In Vitro Data Correlation for a Derivative

Compound IDPredicted Activity (Docking Score)In Vitro Potency (IC₅₀ against MCF-7)
Compound 7High0.39 μM

This table is illustrative of the findings in the cited research where computational predictions are validated by laboratory results. nih.gov

Methodological Approaches to Resolve Discrepancies in Research Data

Ensuring the accuracy and reproducibility of research findings is paramount in chemical science. Discrepancies in data, whether in structural characterization or biological activity, can arise from various sources. Methodological rigor is the primary approach to prevent and resolve such issues in the study of this compound and its derivatives.

A fundamental strategy is the comprehensive characterization of any newly synthesized compound using multiple, independent analytical techniques. Research articles on derivatives of this compound consistently report a battery of characterization data. researchgate.netmdpi.comnih.gov This typically includes:

Melting Point (m.p.): Provides a quick check of purity.

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., C=O of the lactone and acid, OH, NH). mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): Gives detailed information about the molecular structure and the connectivity of atoms. researchgate.netmdpi.comresearchgate.net

Elemental Analysis: Determines the empirical formula of the compound, confirming its elemental composition. researchgate.netnih.gov

By employing this suite of techniques, researchers can build a comprehensive and verifiable profile for each compound, minimizing the chance of structural misidentification. When discrepancies do arise between different studies, a re-evaluation of this primary characterization data is the first step. Comparing the detailed spectral data (e.g., chemical shifts in NMR, absorption bands in IR) can often pinpoint the source of the inconsistency.

In the context of biological activity, discrepancies can be resolved by standardizing assay protocols. This includes using well-defined positive and negative controls, specifying the exact conditions of the experiment (e.g., cell lines, bacterial strains, concentrations), and ensuring the purity of the tested compound. When conflicting results are published, inter-laboratory studies or a direct comparison of methodologies can help to identify critical variables that may be influencing the outcome. The detailed reporting of experimental procedures, as seen in the synthesis and antimicrobial testing of various derivatives, is crucial for allowing other researchers to replicate and validate the findings. mdpi.comrasayanjournal.co.in

Table 2: Analytical Techniques for Compound Characterization

Analytical TechniquePurpose
Melting PointAssess purity
Infrared (IR) SpectroscopyIdentify functional groups
¹H-NMR & ¹³C-NMRDetermine detailed molecular structure and atom connectivity
Elemental AnalysisConfirm the elemental composition and empirical formula
Mass SpectrometryDetermine molecular weight and fragmentation patterns

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 2-(2-oxochroman-4-yl)acetic Acid, and how can reaction conditions be optimized to enhance yield?

Answer:
The synthesis of this compound typically involves regioselective functionalization of chroman derivatives. A validated approach includes bromination or hydroxylation of precursor molecules in acetic acid, followed by coupling with acetic acid moieties. For example, bromination of 4-methoxyphenylacetic acid in acetic acid (as demonstrated for analogous compounds) achieves regioselectivity through controlled reaction times and stoichiometry . To optimize purity, crystallization using polar solvents (e.g., ethanol/water mixtures) is recommended, with monitoring via thin-layer chromatography (TLC) or HPLC. Reaction parameters such as temperature (room temperature to 60°C) and dropwise addition of reagents mitigate side-product formation .

Advanced: How can hydrogen bonding motifs and crystallographic data for this compound be resolved using SHELX software, and what structural insights do these analyses provide?

Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL) enables precise refinement of hydrogen bonding networks. For chroman-derived acids, hydrogen atoms are positioned using riding models, with thermal parameters (Uiso) scaled to parent atoms. Centrosymmetric dimers linked via R₂²(8) hydrogen bonds are common, as observed in structurally related bromophenylacetic acids . Key steps include:

  • Data collection with a Bruker APEX II diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Absorption correction using SADABS.
  • Refinement cycles to minimize R-factors (target: R₁ < 0.05).
    This approach reveals substituent effects on ring planarity and electronic properties (e.g., electron-withdrawing groups enlarging C–C–C angles) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting NMR data be addressed?

Answer:
Essential techniques include:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. For example, the chroman ring protons resonate at δ 6.8–7.2 ppm, while the acetic acid moiety appears as a singlet near δ 3.7–4.1 ppm .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and hydroxyl (O–H) bands at 2500–3300 cm⁻¹.
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ for C₁₁H₁₀O₄: calculated 206.0579, observed 206.0582).
    Contradictions in NMR data (e.g., splitting patterns) may arise from dynamic rotational isomerism. Variable-temperature NMR (VT-NMR) or computational simulations (DFT) can resolve ambiguities .

Advanced: How do hybrid density functional theory (DFT) methods incorporating exact exchange terms improve thermochemical predictions for this compound?

Answer:
Hybrid functionals (e.g., B3LYP) with exact exchange corrections reduce errors in atomization energies and ionization potentials. For chroman derivatives:

  • Geometry optimization at the B3LYP/6-311+G(d,p) level.
  • Frequency calculations to confirm minima (no imaginary frequencies).
  • Single-point energy corrections using M06-2X/def2-TZVP for improved accuracy.
    This approach achieves <3 kcal/mol deviation in ΔHf values compared to experimental data, critical for predicting reaction thermodynamics and stability .

Basic: What experimental design considerations are critical when evaluating the biological activity of this compound derivatives?

Answer:
Key factors include:

  • Solubility : Use DMSO or PBS buffers (pH 7.4) for in vitro assays; validate via dynamic light scattering (DLS).
  • Dose-Response Curves : Test concentrations spanning 1 nM–100 µM, with triplicate measurements to assess IC₅₀/EC₅₀.
  • Controls : Include positive controls (e.g., combretastatin A-4 for antimitotic activity) and vehicle-only samples .
  • Metabolic Stability : Perform microsomal incubation (human liver microsomes, 1 mg/mL) with LC-MS quantification of parent compound degradation .

Advanced: What strategies reconcile discrepancies between computational predictions and experimental data for the electronic properties of this compound?

Answer:
Discrepancies often arise from solvent effects or basis set limitations. Mitigation strategies:

  • Solvent Modeling : Use the SMD continuum model (e.g., water or ethanol) during DFT calculations.
  • Benchmarking : Compare multiple functionals (B3LYP, ωB97X-D) against experimental UV-Vis spectra (λmax).
  • Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions (e.g., n→σ* or π→π*) that influence charge distribution .
    Validation via X-ray photoelectron spectroscopy (XPS) or electrostatic potential maps further resolves contradictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-oxochroman-4-yl)acetic Acid
Reactant of Route 2
2-(2-oxochroman-4-yl)acetic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.